REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:13])([CH3:12])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1.[ClH:14]>COC(C)(C)C.O1CCOCC1>[ClH:14].[CH3:12][C:2]([NH2:13])([CH3:1])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC=C(C=C1)OC)(C)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration through a sintered glass funnel
|
Type
|
WASH
|
Details
|
The solid was washed with tert-butyl methyl ether (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven for 30 h at 40° C.
|
Duration
|
30 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(CC1=CC=C(C=C1)OC)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |